Cytotoxicity in Cancer Cell Lines
In a study evaluating its anticancer potential, 3-Amino-1,6-naphthyridin-5-OL demonstrated significant cytotoxicity against a panel of cancer cell lines. Its IC50 values were determined to be in the low micromolar range, establishing a baseline for its activity . This is distinct from the more potent activity observed for certain 5,7-disubstituted analogs in SYK inhibition (e.g., IC50 values in the nanomolar range for some analogs) [1], highlighting the importance of specific substitution for enhanced target potency.
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | Low micromolar range IC50 values against a panel of cancer cell lines . |
| Comparator Or Baseline | 5,7-Disubstituted[1,6]naphthyridines with nanomolar IC50 values for SYK inhibition [1]. |
| Quantified Difference | Activity differs by approximately three orders of magnitude (low μM vs. low nM). |
| Conditions | Cancer cell line panel (Target Compound); SYK enzyme assay (Comparator). |
Why This Matters
This moderate, micromolar potency is a key differentiator, making the compound useful as a less potent, more selective starting point for SAR studies compared to optimized, high-potency 1,6-naphthyridine kinase inhibitors, which may exhibit off-target effects.
- [1] Cywin, C. L., Klompus, S. P., Gao, D. A., Wang, H., & others. (2003). Discovery and SAR of novel [1,6]naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 13(8), 1415–1418. View Source
